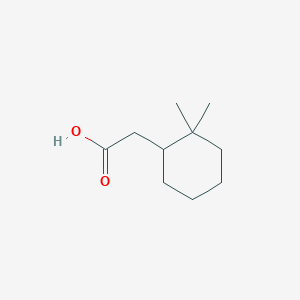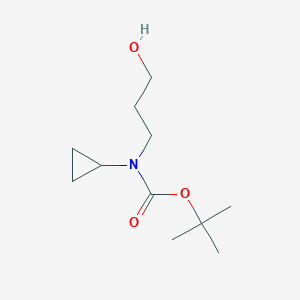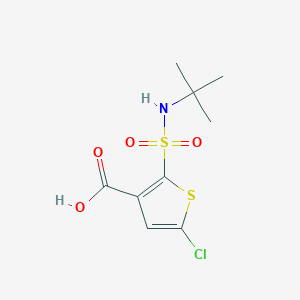
4-Chlorosulfonylcinnamic acid
Descripción general
Descripción
4-Chlorosulfonylcinnamic acid is a chemical compound with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.66 g/mol . It is characterized by the presence of a chlorosulfonyl group attached to a cinnamic acid backbone. This compound is typically a light orange solid and is known for its utility in organic synthesis .
Métodos De Preparación
The synthesis of 4-Chlorosulfonylcinnamic acid can be achieved through various methods. One common synthetic route involves the reaction of cinnamic acid with chlorosulfonic acid under controlled conditions. The reaction typically requires a low temperature to prevent decomposition and to ensure the selective formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to obtain high-purity this compound .
Análisis De Reacciones Químicas
4-Chlorosulfonylcinnamic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes, forming cyclobutane derivatives.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as acetone and ethyl acetate . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or alkenes involved.
Aplicaciones Científicas De Investigación
4-Chlorosulfonylcinnamic acid has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the development of new drugs and therapeutic agents.
Materials Science: It finds utility in the creation of novel materials with unique properties.
Proteomics Research: It is used in proteomics research for studying protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 4-Chlorosulfonylcinnamic acid involves its ability to interact with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . This reactivity makes it a valuable tool in biochemical studies and drug development.
Comparación Con Compuestos Similares
4-Chlorosulfonylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic Acid: The parent compound, which lacks the chlorosulfonyl group and has different reactivity and applications.
4-Methylsulfonylcinnamic Acid: A similar compound with a methylsulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its chlorosulfonyl group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and research .
Propiedades
IUPAC Name |
(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



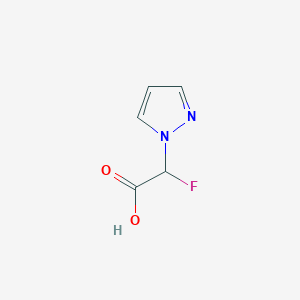
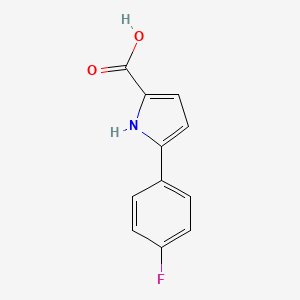





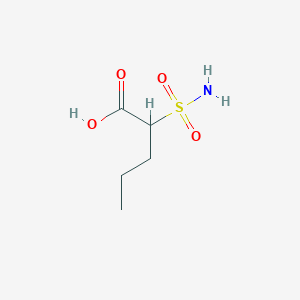

![Thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3379312.png)
